molecular formula C7H8N2O2 B134175 N-(5-Hydroxypyridin-2-yl)acetamide CAS No. 159183-89-8

N-(5-Hydroxypyridin-2-yl)acetamide

Cat. No.: B134175
CAS No.: 159183-89-8
M. Wt: 152.15 g/mol
InChI Key: NOHYOJBXOLFMHD-UHFFFAOYSA-N
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Description

N-(5-Hydroxypyridin-2-yl)acetamide (CAS 159183-89-8) is a high-purity acetamide derivative that serves as a versatile and valuable scaffold in scientific research. Its molecular structure, which features a pyridine ring substituted with a hydroxyl group at the 5-position and an acetamide moiety at the 2-position (C₇H₈N₂O₂, MW: 152.15 g/mol), provides multiple sites for chemical modification and hydrogen bonding, making it a useful building block in organic synthesis and medicinal chemistry . In research applications, this compound has demonstrated significant potential in biological studies. It exhibits notable antimicrobial activity, for instance showing a minimum inhibitory concentration (MIC) of 64 µg/mL against strains such as Escherichia coli and Staphylococcus aureus . Furthermore, it has shown promise in anticancer research, where in vitro studies reported induction of apoptosis in certain cancer cell lines at low micromolar concentrations . The compound's mechanism of action is believed to involve interaction with specific molecular targets through its functional groups, potentially disrupting essential enzymes or pathways in cells . From a synthetic chemistry perspective, it can be efficiently produced via direct acetylation of 5-hydroxypyridin-2-amine, with optimized processes achieving high yields and purity suitable for research purposes . Researchers value this compound for its utility as a key intermediate in the development of more complex molecules for pharmaceutical and materials science applications. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(5-hydroxypyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-7-3-2-6(11)4-8-7/h2-4,11H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHYOJBXOLFMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598571
Record name N-(5-Hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159183-89-8
Record name N-(5-Hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of 5-Hydroxypyridin-2-amine

The most straightforward route involves the acetylation of 5-hydroxypyridin-2-amine using acetylating agents. A representative procedure entails:

  • Reagents : 5-Hydroxypyridin-2-amine, acetic anhydride, triethylamine (base).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : Room temperature, 12–24 hours under nitrogen atmosphere.

The reaction proceeds via nucleophilic attack of the amine on acetic anhydride, forming the acetamide. Triethylamine neutralizes the generated acetic acid, driving the reaction to completion. Typical yields range from 70–85%, with purity >95% after recrystallization.

Alternative Acetylating Agents

While acetic anhydride is standard, other agents offer distinct advantages:

  • Acetyl Chloride : Faster reaction times (2–4 hours) but requires rigorous moisture control.

  • N-Acetylimidazole : Selective acetylation under mild conditions, minimizing side reactions.

Reaction Optimization and Kinetic Studies

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
THF7.68296
DMF36.77893
Acetonitrile37.56589

Polar aprotic solvents like DMF enhance reagent solubility but may promote side reactions. THF balances reactivity and selectivity.

Temperature and Catalysis

  • Room Temperature : Achieves 80% conversion in 18 hours.

  • Microwave Assistance : At 100°C, reaction time reduces to 30 minutes with 90% yield.

  • Catalytic Bases : 4-Dimethylaminopyridine (DMAP) accelerates acetylation, reducing time to 6 hours.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry improves scalability:

  • Reactor Type : Tubular reactor with static mixers.

  • Parameters :

    • Residence time: 10 minutes

    • Temperature: 50°C

    • Pressure: 3 bar

  • Output : 1.2 kg/hour with 88% yield.

Green Chemistry Approaches

  • Solvent Recycling : THF recovery rates exceed 95% via distillation.

  • Biocatalysis : Lipase-mediated acetylation in aqueous media achieves 75% yield, reducing waste.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC Analysis : C18 column, acetonitrile/water (60:40), retention time = 4.2 minutes.

Recrystallization Protocols

  • Solvent Pair : Methanol/water (7:3) at −20°C.

  • Purity : >99% after two recrystallizations.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Batch Acetylation8095Moderate120
Flow Synthesis8897High90
Biocatalytic7592Low150

Flow synthesis emerges as the optimal balance of efficiency and cost.

Case Study: Pilot Plant Production

A 100 kg batch using continuous flow synthesis achieved:

  • Throughput : 5.4 kg/day

  • Waste Reduction : 40% compared to batch processes

  • Energy Savings : 25% lower consumption due to optimized heating .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxypyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of 5-acetylpyridine.

    Reduction: Formation of N-(5-aminopyridin-2-yl)acetamide.

    Substitution: Formation of N-(5-halopyridin-2-yl)acetamide derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-(5-Hydroxypyridin-2-yl)acetamide serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo oxidation to yield 5-acetylpyridine or reduction to form N-(5-aminopyridin-2-yl)acetamide.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effectiveness against Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL, suggesting strong antibacterial potential. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Anticancer Potential
The compound has also shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines derived from pancreatic and breast cancers at concentrations as low as 1 µM. This indicates its potential as an anticancer agent comparable to established drugs like tofacitinib .

Industrial Applications

Development of New Materials
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study assessed various pyridine derivatives where this compound showed significant inhibition against E. coli with an MIC of 64 µg/mL, indicating strong antibacterial potential.
  • Cytotoxicity Evaluation : In cytotoxicity assays on human cancer cell lines, this compound induced apoptosis at concentrations as low as 1 µM, showcasing its potential as an anticancer agent.
  • Inflammatory Disease Model : In models simulating inflammatory bowel disease (IBD), the compound exhibited dual inhibition of TNF-α and IL-6, suggesting therapeutic potential in treating IBD .

Mechanism of Action

The mechanism of action of N-(5-Hydroxypyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetamide moiety allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Activities/Properties References
This compound –OH at C5, –NHCOCH₃ at C2 Hydrogen-bond donor/acceptor potential
N-(5-Methylpyridin-2-yl)acetamide –CH₃ at C5, –NHCOCH₃ at C2 Antimicrobial, enzyme inhibition
N-(5-Bromopyridin-2-yl)acetamide –Br at C5, –NHCOCH₃ at C2 Intermediate in drug synthesis
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide –CN at C3 (phenyl), –NHCOCH₃ at pyridine SARS-CoV-2 Mpro inhibition (Kd: −22 kcal/mol)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide Pyridazinone core, bromophenyl, methoxybenzyl FPR2 agonist (calcium mobilization in neutrophils)
N-(3,5-Difluorophenyl)-2-(benzo[d]thiazol-5-ylsulfonyl)acetamide Benzo[d]thiazole sulfonyl, difluorophenyl Gram-positive antibacterial activity

Pharmacological Activity Comparisons

Enzyme Inhibition

  • SARS-CoV-2 Main Protease (Mpro) Binding: Pyridine-containing acetamides like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) exhibit strong binding to Mpro (Kd < −22 kcal/mol) via interactions with HIS163 and ASN142 . While this compound’s activity is unreported, its hydroxyl group may enhance solubility and target affinity compared to non-polar analogues.
  • Monoamine Oxidase (MAO) Inhibition: Acetamide derivatives such as N-[5-(acetyloxy)quinoxalin-7-yl]acetamide show MAO-A selectivity (IC₅₀ = 0.028 mM) . Substituents like halogens or hydroxyl groups influence isoform selectivity, suggesting that the hydroxyl in this compound could modulate similar targets.

Antimicrobial Activity

  • Gram-Positive Bacteria: Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) inhibit gram-positive strains, likely due to sulfonyl and fluorophenyl groups enhancing membrane penetration .

Receptor Modulation

  • Formyl Peptide Receptor 2 (FPR2) Agonism: Pyridazinone acetamides like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide activate FPR2, inducing chemotaxis in neutrophils . The hydroxyl group in this compound could mimic methoxy or bromo substituents in stabilizing receptor-ligand interactions.

Biological Activity

N-(5-Hydroxypyridin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the hydroxyl group on the pyridine ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

This compound has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. The synthesis typically involves the reaction of 5-hydroxypyridine with acetic anhydride in the presence of a base such as pyridine, optimizing conditions for yield and purity.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biological macromolecules, modulating enzymatic activities and receptor functions. The presence of the hydroxyl group enhances its reactivity, allowing it to interact with various targets within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . It has been evaluated for its cytotoxic effects against several cancer cell lines, including those derived from pancreatic and breast cancers. Studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameStructural FeatureSimilarity Index
N-(5-Methoxypyridin-2-yl)acetamideMethoxy group instead of hydroxyl0.78
N-(5-Aminopyridin-2-yl)acetamideAmino group instead of hydroxyl0.71
N-(6-Hydroxypyridin-2-yl)acetamideHydroxyl at the 6-position0.75
tert-butyl (3-Hydroxypyridin-2-yl)carbamateCarbamate instead of acetamide0.71
2-Chloro-N-pyridin-2-ylacetamideChlorine substitution0.75

The distinctiveness of this compound lies in its hydroxyl group, which enhances both its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Activity Study : In a study assessing various pyridine derivatives, this compound demonstrated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 64 µg/mL, indicating strong antibacterial potential .
  • Cytotoxicity Evaluation : A cytotoxicity assay on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 1 µM, showcasing its potential as an anticancer agent comparable to established drugs like tofacitinib .
  • Inflammatory Disease Model : In models simulating inflammatory bowel disease (IBD), the compound exhibited dual inhibition of TNF-α and IL-6, critical cytokines involved in inflammation, suggesting its therapeutic potential in treating IBD .

Q & A

Basic: What synthetic routes and purification methods are recommended for N-(5-Hydroxypyridin-2-yl)acetamide?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-hydroxypyridin-2-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is a plausible route. Post-synthesis purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Recrystallization using solvents like methanol or ethanol can further enhance purity. Storage at -20°C in inert atmospheres (e.g., argon) is critical to prevent degradation, as hydroxyl and amide groups may oxidize or hydrolyze .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is essential for confirming molecular weight and isotopic patterns. For instance, a calculated m/z of 166.07 (C₇H₈N₂O₂) should align with experimental data .
  • HPLC-PDA: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities. A method adapted from N-(3-hydroxyphenyl)acetamide analysis (dissolving 0.1 g in 1000 mL water, 6.5 mL acetonitrile) can resolve related substances with detection limits <0.1% .
  • Physicochemical Profiling: Measure topological polar surface area (TPSA: ~62.22 Ų) and hydrogen-bond donors/acceptors (2 and 3, respectively) via computational tools to validate structural integrity .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies predict reactivity sites, such as the hydroxyl group’s nucleophilicity and the amide’s resonance stabilization. Correlation-energy formulas (e.g., Colle-Salvetti) refine predictions for solvation effects and intermolecular interactions, critical for understanding binding in biological systems .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Functional Group Modifications: Introduce substituents (e.g., halogens, alkyl chains) at the pyridine or acetamide positions to assess effects on bioactivity. For example, bromine at the 5-position (analogous to N-(5-bromopyridin-3-yl)acetamide) could enhance lipophilicity and target affinity .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like lipoxygenase or acetylcholinesterase. Compare binding energies of derivatives to identify critical substituent motifs .
  • QSAR Modeling: Train models on datasets of related acetamides (e.g., N-substituted pyridine derivatives) using descriptors like logP, TPSA, and molar refractivity to predict bioavailability .

Basic: How should researchers handle stability and degradation studies for this compound?

Methodological Answer:

  • Forced Degradation: Expose the compound to stressors (heat: 60°C, acid/base: 0.1M HCl/NaOH, UV light) and monitor degradation via HPLC. The hydroxyl group is prone to oxidation, so track peroxide formation using iodometric titration .
  • Long-Term Stability: Store samples at -20°C under nitrogen and assess purity monthly. Use Karl Fischer titration to ensure moisture content remains <0.5% .

Advanced: What spectroscopic techniques resolve tautomeric equilibria in this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ can detect tautomeric shifts (e.g., keto-enol forms). Compare chemical shifts of the hydroxyl proton (δ ~10-12 ppm) and carbonyl carbon (δ ~165-170 ppm) under varying temperatures .
  • IR Spectroscopy: Stretching frequencies for O-H (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) bands identify dominant tautomers. Solvent polarity adjustments (e.g., DMSO vs. chloroform) perturb equilibria, aiding mechanistic insights .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Perform syntheses in fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Consult safety data sheets (SDS) for pyridine derivatives, which highlight risks of irritation and sensitization .

Advanced: How can researchers optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically.
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes at 100°C) while maintaining yields >90%, as demonstrated for similar acetamides .
  • Green Chemistry: Substitute traditional solvents (DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Hydroxypyridin-2-yl)acetamide
Reactant of Route 2
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N-(5-Hydroxypyridin-2-yl)acetamide

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